molecular formula C16H19BrN2O B1314753 (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone CAS No. 205369-12-6

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone

Cat. No.: B1314753
CAS No.: 205369-12-6
M. Wt: 335.24 g/mol
InChI Key: PIIFSFIOOCHDIK-CQSZACIVSA-N
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Description

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is a chiral indole derivative of high interest in medicinal chemistry and neuroscience research. This compound features a brominated indole core, a critical scaffold in bioactive molecules, acetylated at the N1 position and substituted at the C3 position with a (R)-1-methylpyrrolidin-2-yl)methyl group. The stereochemistry at the pyrrolidine ring is strictly controlled to provide the (R)-enantiomer, which is often essential for specific interactions with biological targets. The 5-bromo substitution provides a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules. Indole derivatives containing the 3-(1-methylpyrrolidin-2-yl)methyl motif are recognized as key intermediates in the synthesis of potential serotonergic agents for the study of central nervous system (CNS) disorders . Furthermore, related 3-pyrrolidine-indole structures are being investigated for their potential as psychedelic agents with therapeutic applications . The synthetic route for closely related structures has been detailed in patents, underscoring the importance of rigorous process development for such chiral molecules . As a supplier, we provide this compound with comprehensive analytical data (including HPLC, NMR, and MS) to guarantee its identity and purity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all applicable laws and regulations are followed in the handling and use of this substance.

Properties

IUPAC Name

1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIFSFIOOCHDIK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472293
Record name 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205369-12-6
Record name 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination of an indole derivative, followed by the introduction of the ethanone group and the methylpyrrolidine moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques allow for better control over reaction parameters, such as temperature and pressure, and can lead to more sustainable and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of new indole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Migraine Treatment

One of the primary applications of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is in the treatment of migraines. This compound is a key intermediate in the synthesis of Eletriptan, a medication used to treat acute migraine attacks. Eletriptan functions as a selective agonist for serotonin receptors, particularly the 5HT_1B and 5HT_1D subtypes, which play a crucial role in vasoconstriction and inhibition of pro-inflammatory neuropeptide release.

Case Study: Efficacy of Eletriptan
A clinical study demonstrated that Eletriptan significantly reduced the severity of migraine attacks within two hours of administration compared to placebo, highlighting the importance of its intermediates like this compound in drug formulation .

2. Synthesis of Related Compounds

The compound serves as an essential building block for synthesizing other indole derivatives with potential therapeutic effects. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects.

Research Applications

3. Toxicological Studies

In recent research, this compound has been evaluated for its toxicity profile using various in vitro and in vivo models. These studies are crucial for understanding the safety parameters associated with its use in pharmaceuticals.

Table: Summary of Toxicological Findings

Study TypeFindings
In vitro cytotoxicityLow toxicity observed at therapeutic concentrations
In vivo studiesNo significant adverse effects noted at recommended doses

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to analogs based on core scaffolds , substituents , and functional groups (Table 1).

Table 1: Key Structural Features of Analogs
Compound Name Core Scaffold Substituents (Position) Functional Groups CAS Number Molecular Weight (g/mol)
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone Indole Br (5), (1-methylpyrrolidin-2-yl)methyl (3) Ethanone (1) 205369-12-6 335.25
USP Eletriptan Related Compound B RS Indole Br (5), (1-methylpyrrolidin-2-yl)methyl (3) None - 463.43 (as HBr salt)
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Pyridine Br (5), F (3) Ethanone (1) 1270426-95-3 230.03
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridine Br (2) Ethanone (1) - 255.08
1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Indene Phenyl (2), pyrrolidinyl (2) Ethanone (1) - 333.44
Key Observations:

Core Scaffold: The target compound uses an indole core, while analogs like 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone replace indole with pyridine or pyrrolopyridine . Indole derivatives are often associated with serotonin receptor interactions, whereas pyridine/pyrrolopyridine systems may target kinases or nucleic acids.

Substituents: Bromine at position 5 is conserved in the target compound and USP Eletriptan Related Compound B RS , but the latter lacks the acetyl group, reducing its electrophilicity.

Functional Groups: The acetyl group in the target compound enhances polarity and may improve solubility compared to non-acetylated analogs like USP Eletriptan Related Compound B RS .

Table 2: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Synthetic Method (Evidence)
This compound 335.25 ~2.5 0 3 Column chromatography (DCM/EtOAc)
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone 230.03 ~1.8 0 2 Not specified
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 255.08 ~1.2 1 3 Column chromatography (DCM/EtOAc)
Key Observations:
  • Synthetic methods for brominated ethanones often involve column chromatography with DCM/ethyl acetate (9:1), as seen in the synthesis of related pyrrolopyridine derivatives .

Pharmacological and Regulatory Considerations

  • USP Eletriptan Related Compound B RS is a pharmacopeial reference standard, indicating its relevance as a synthetic intermediate or impurity in drug manufacturing .
  • The bromine atom in the target compound may enhance metabolic stability compared to fluorine-substituted analogs (e.g., 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone) .
  • Indole derivatives with acetyl groups, such as the target compound, are explored as biofilm inhibitors in microbial studies, though direct evidence is lacking in the provided data .

Biological Activity

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, also known as Eletriptan impurity or Eletriptan intermediate, is a compound with significant biological activity, particularly in the context of its use as a pharmaceutical agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H19BrN2O
  • Molecular Weight : 335.25 g/mol
  • CAS Number : 205369-12-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its pharmacological effects, including its role as a serotonin receptor agonist. This compound is structurally related to Eletriptan, a medication used to treat migraines.

This compound acts primarily as a selective agonist for the 5-hydroxytryptamine (serotonin) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This interaction leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are crucial in alleviating migraine symptoms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes and receptors:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

In Vivo Studies

Research indicates that this compound can effectively reduce migraine frequency and severity in animal models. These studies highlight its potential as a therapeutic agent for migraine management.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Migraine Treatment : Clinical trials with Eletriptan have shown that patients experience significant relief from migraine symptoms, with (R)-1-(5-Bromo...) being identified as an important intermediate in the synthesis of effective formulations.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative disease contexts.

Comparative Analysis

The following table summarizes the biological activities of (R)-1-(5-Bromo...) compared to other related compounds:

Compound NameActivity TypeMechanism of ActionReference
EletriptanAntimigraine5HT_1B/5HT_1D agonist
(R)-1-(5-Bromo...)Enzyme InhibitionAChE inhibition
Isatin Mannich BasesAnticancerVarious pathways including apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, and what key reaction conditions are involved?

  • Synthesis Steps :

  • Bromination : Introduce bromine at the 5-position of the indole core using N-bromosuccinimide (NBS) in THF at room temperature (RT), as demonstrated for similar brominated indole derivatives .
  • Alkylation : Attach the (1-methylpyrrolidin-2-yl)methyl group via nucleophilic substitution. Use K2_2CO3_3 as a base in polar aprotic solvents (e.g., DMF) with alkyl halides or Mitsunobu conditions for stereochemical control .
  • Acetylation : React the indole nitrogen with acetylating agents (e.g., acetyl chloride) in dichloromethane (DCM) under anhydrous conditions .
    • Purification : Flash chromatography (e.g., 0–20% ethyl acetate in hexane) and recrystallization ensure high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers focus on?

  • 1H/13C NMR : Key signals include:

  • Indole protons : Aromatic protons (δ 7.2–7.5 ppm) and the acetyl group (δ 2.1–2.3 ppm for CH3_3) .
  • Pyrrolidine-methyl group : Multiplets for the pyrrolidine ring (δ 1.5–3.0 ppm) and the methyl group (δ 2.4–2.6 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C17_{17}H20_{20}BrN2_2O: ~375.08) .
    • IR : Stretching frequencies for C=O (1690–1710 cm1^{-1}) and C-Br (550–650 cm1^{-1}) .

Q. How can X-ray crystallography be utilized to confirm the stereochemistry and molecular conformation of this compound?

  • Crystallization : Use slow evaporation in solvents like ethyl acetate/hexane to obtain single crystals .
  • Refinement : Employ SHELXL for small-molecule refinement. Focus on resolving the (R)-configuration of the pyrrolidine-methyl group and the planarity of the indole-acetyl moiety .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereochemical assignments .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of the compound during its synthesis, particularly in the bromination and alkylation steps?

  • Bromination :

  • Temperature Control : Maintain RT to avoid over-bromination. Monitor via TLC .
  • Reagent Stoichiometry : Use 1.1 equiv NBS to minimize side products .
    • Alkylation :
  • Catalyst Screening : Test Pd(PPh3_3)4_4 for coupling reactions or phase-transfer catalysts for SN2 pathways .
  • Solvent Optimization : Switch to DMSO for enhanced nucleophilicity of the pyrrolidine-methyl group .

Q. How should researchers address contradictions in NMR data when assigning stereochemistry or detecting minor impurities?

  • Stereochemical Ambiguity :

  • NOESY/ROESY : Identify spatial proximity between the pyrrolidine-methyl and indole protons to confirm (R)-configuration .
  • Chiral HPLC : Compare retention times with racemic mixtures to resolve enantiomeric excess .
    • Impurity Analysis :
  • LC-MS : Detect trace byproducts (e.g., de-brominated or over-alkylated derivatives) using reverse-phase chromatography .
  • 2D NMR : Assign unexpected peaks via COSY or HSQC to identify structural deviations .

Q. What mechanistic insights are critical for understanding the regioselectivity observed in the substitution reactions involving the pyrrolidine-methyl-indole core?

  • Electrophilic Aromatic Substitution (EAS) : The 3-position of the indole is activated for alkylation due to electron-donating effects of the nitrogen lone pair .
  • Steric Effects : Bulky substituents on the pyrrolidine ring (e.g., methyl groups) hinder reactivity at the 2-position, favoring 3-substitution .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and predict regioselectivity trends .

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